molecular formula C19H24N2O4S2 B2834109 (Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one CAS No. 848990-78-3

(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one

Cat. No. B2834109
CAS RN: 848990-78-3
M. Wt: 408.53
InChI Key: DXKHHSHODSWOLV-ATVHPVEESA-N
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Description

(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Synthesis and Characterization : Synthesis and characterization of analogous compounds involve detailed structural analysis using spectroscopic and analytical methods, contributing to the understanding of their chemical properties (Spoorthy et al., 2021).
    • Molecular Structure Investigation : Studies have investigated the molecular structure of similar compounds using techniques like X-ray diffraction and DFT calculations, providing insights into their geometric configurations (Benhalima et al., 2011).
  • Antimicrobial Properties :

    • Antimicrobial Activity Assessment : Research has focused on evaluating the antimicrobial properties of compounds similar to "(Z)-5-(2,4-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one," against various bacterial strains, indicating potential therapeutic applications (PansareDattatraya & Devan, 2015).
  • Supramolecular Structures and Interactions :

    • Supramolecular Self-Assembly : Investigations into the supramolecular assemblies of thioxothiazolidinone derivatives have revealed significant noncovalent interactions, such as H-bonding and π-hole interactions, contributing to the understanding of their self-assembly mechanisms (Andleeb et al., 2017).
  • Antioxidant Activity :

    • Evaluation of Antioxidant Properties : Some studies have focused on assessing the antioxidant activities of thiazolidinone derivatives, including tests like DPPH and ABTS, to understand their potential in mitigating oxidative stress (Bosenbecker et al., 2014).
  • Xanthine Oxidase Inhibition :

    • Inhibitory Activity Against Xanthine Oxidase : Research has shown that certain thiazol-4-one derivatives exhibit inhibitory effects on xanthine oxidase, suggesting their potential use in managing conditions related to excessive xanthine oxidase activity (Smelcerovic et al., 2015).

properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-23-15-5-4-14(16(13-15)24-2)12-17-18(22)21(19(26)27-17)7-3-6-20-8-10-25-11-9-20/h4-5,12-13H,3,6-11H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKHHSHODSWOLV-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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